molecular formula C19H19ClN2O3S B11337811 ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

Cat. No.: B11337811
M. Wt: 390.9 g/mol
InChI Key: RZURCTMRADPBTP-UHFFFAOYSA-N
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Description

Ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate is a complex organic compound with a molecular formula of C17H14ClN2O3S This compound is characterized by the presence of a benzimidazole ring, a chlorophenoxy group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The chlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, while the ethyl acetate moiety can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the ethyl acetate moiety distinguishes it from other similar compounds, providing enhanced solubility and potential for diverse applications .

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

ethyl 2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C19H19ClN2O3S/c1-2-24-18(23)13-22-17-6-4-3-5-16(17)21-19(22)26-12-11-25-15-9-7-14(20)8-10-15/h3-10H,2,11-13H2,1H3

InChI Key

RZURCTMRADPBTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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